molecular formula C14H10F3N3S B2937669 N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine CAS No. 1421509-40-1

N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine

Cat. No.: B2937669
CAS No.: 1421509-40-1
M. Wt: 309.31
InChI Key: WGIDZNFLADEZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine (CAS 1421509-40-1) is a benzothiazole-based small molecule with a molecular weight of 309.32 g/mol and the molecular formula C14H10F3N3S . This compound is of significant interest in medicinal chemistry and chemical biology for developing novel neuroprotective and pesticidal agents. The compound's structure, featuring a benzothiazole core linked to a pyridinylmethylamine group and a trifluoromethyl substituent, is a privileged scaffold in drug discovery . Benzo[d]thiazole analogs have demonstrated substantial potential in neuroscience research, particularly as inhibitors of neuronal nitric oxide synthase (nNOS) . Nitric oxide (NO) is a key signaling molecule in the nervous system, and its overproduction is implicated in neurodegenerative processes, such as those observed in a 6-OHDA-induced unilateral lesioned rat model of Parkinson's disease . This makes structural analogs of this compound valuable tools for studying neuroinflammation and developing potential neuroprotective strategies. Furthermore, related benzothiazolylamino derivatives have shown promising bioactivity in agrochemical research. Recent studies indicate that such compounds can exhibit potent insecticidal and acaricidal properties against pests like the diamondback moth and spider mite . The mechanism of action for this activity may involve the modulation of calcium ion channels, specifically the ryanodine receptor (RyR), in insect neuronal cells, leading to uncontrolled calcium release and cell death . The presence of the trifluoromethyl group is a critical structural feature often associated with enhanced metabolic stability, improved binding affinity, and overall optimization of pharmacokinetic properties in lead compounds . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to consult the available safety data sheet prior to use.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3S/c15-14(16,17)10-5-3-6-11-12(10)20-13(21-11)19-8-9-4-1-2-7-18-9/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIDZNFLADEZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with 4-(trifluoromethyl)benzo[d]thiazole under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents (Position) Key Properties/Activities Reference
N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine -CF₃ (C4), -CH₂(pyridin-2-yl) (N) Enhanced lipophilicity, potential receptor binding Target
N-(2-(pyridin-4-ylmethyl)phenyl)benzo[d]thiazol-2-amine (A1) -CH₂(pyridin-4-yl) (N) Fluorescent Fe³⁺ probe, high selectivity
N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine (5b) -NO₂ (arylidene), benzimidazole hybrid Potent antitubercular activity (MIC: <1 µg/mL)
2-Imino-thiazolidin-4-one derivatives (6a–n) Thiazolidinone core, variable aryl groups Broad-spectrum antimicrobial/antifungal
N-(1-Methoxy-3-(naphthalen-2-yl)propyl)benzo[d]thiazol-2-amine (18a) Methoxy-naphthylpropyl substituent Anti-inflammatory activity (COX-2 inhibition)

Key Observations :

  • Trifluoromethyl vs.
  • Pyridine Substituent Position : The pyridin-2-ylmethyl group in the target compound may exhibit distinct hydrogen-bonding or π-stacking interactions compared to pyridin-4-ylmethyl analogues (A1 in ), affecting target selectivity .
  • Hybrid Structures: Compounds combining benzothiazole with benzimidazole () or thiazolidinone () cores show enhanced antimicrobial activity, suggesting that hybrid scaffolds could be explored for the target compound.

Key Findings :

  • Receptor Binding : Molecular docking studies () suggest that benzo[d]thiazol-2-amine derivatives with bulky substituents (e.g., trichloroethyl groups) form stable complexes with A₂A receptors. The target compound’s -CF₃ group may similarly enhance receptor affinity .

Table 3: Physicochemical Properties

Compound Melting Point (°C) Purity (%) Solubility Profile Reference
Target Compound Not reported Likely moderate (due to -CF₃)
N-(4-(Methylthio)butyl)benzo[d]thiazol-2-amine 42–44 99 Soluble in organic solvents
5-Chloro-N-(4-(methylthio)butyl)benzo[d]thiazol-2-amine Oily liquid 95 Lipophilic
4-((Benzo[d]thiazol-2-ylimino)methyl)phenol derivatives 160–180 >98 Ethanol/chloroform

Biological Activity

N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula : C16H14F3N3S
Molecular Weight : 367.36 g/mol
CAS Number : 1396764-95-6

The compound features a pyridine ring, a trifluoromethyl group, and a benzo[d]thiazole moiety, which contribute to its biological properties.

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial properties, particularly against Clostridioides difficile. Inhibition studies revealed that derivatives of this compound exhibited IC50 values ranging from 0.10 to 0.24 μM, demonstrating potent activity against the enoyl-acyl carrier protein (ACP) reductase II enzyme (FabK) . The structure-activity relationship indicates that modifications in the pyridine and benzothiazole moieties can enhance antibacterial potency.

Antitubercular Activity

Benzothiazole derivatives, including those related to this compound, have shown promising antitubercular activity in vitro and in vivo. A review of synthetic developments noted that certain benzothiazole compounds possess significant inhibitory effects on Mycobacterium tuberculosis .

Other Biological Activities

In addition to antibacterial and antitubercular activities, compounds with similar structures have been evaluated for their potential as anticancer agents. For instance, derivatives targeting cyclin-dependent kinases (CDKs) have demonstrated selective inhibition, suggesting a broader therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR of this compound indicates that:

  • Pyridine Substituents : Modifications at the pyridine ring can significantly alter biological activity.
  • Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability.
  • Benzo[d]thiazole Core : This core structure is critical for maintaining biological activity across various targets.

Table of Biological Activities

CompoundActivity TypeTargetIC50/μg/mL
This compoundAntibacterialFabK0.10 - 0.24
Benzothiazole Derivative AAntitubercularM. tuberculosis250
Benzothiazole Derivative BAnticancerCDK4/CDK6Potent

Study 1: Inhibition of Clostridioides difficile

In a study focusing on FabK inhibitors, several compounds were synthesized and evaluated for their antibacterial efficacy against C. difficile. The results indicated that modifications in the structure led to improved inhibition rates compared to previously known inhibitors .

Study 2: Antitubercular Efficacy

A comprehensive review examined various benzothiazole derivatives for their antitubercular properties. Compounds were tested against active and latent TB strains, showcasing significant inhibition rates and suggesting potential for further development in therapeutic applications .

Q & A

Basic: What are the standard synthetic routes for N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine, and how are they optimized for yield and purity?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. For example, trifluoromethyl-substituted aniline derivatives can react with potassium thiocyanate and bromine to form the benzo[d]thiazol-2-amine core . Subsequent functionalization involves coupling the thiazole amine with pyridin-2-ylmethyl groups using acyl chlorides or nucleophilic substitution. Optimization strategies include:

  • Solvent selection : Ethanol or DMF improves reaction efficiency .
  • Catalysts : Triethylamine enhances coupling reactions, as seen in analogous thiazole syntheses .
  • Purification : Column chromatography (e.g., silica gel) and HPLC (98–99% purity) are critical for isolating high-purity products .

Advanced: How does the trifluoromethyl group and pyridin-2-ylmethyl substitution influence electronic properties and target binding?

Methodological Answer:
The trifluoromethyl group enhances electronegativity and metabolic stability via its strong electron-withdrawing effect, which modulates the compound’s π-π stacking and hydrogen-bonding interactions with targets like kinases . Computational studies (e.g., DFT using B3LYP functionals) reveal:

  • Reduced electron density at the thiazole nitrogen due to the -CF₃ group, altering tautomeric equilibria .
  • The pyridin-2-ylmethyl group introduces a basic nitrogen, facilitating interactions with hydrophobic pockets in enzymes (e.g., CDK4/6) .
    Experimental validation :
  • SAR studies on analogs show that replacing -CF₃ with -Cl or -OCH₃ reduces inhibitory potency by 10–100× .

Data Contradiction: How can researchers reconcile discrepancies in reported synthetic yields (e.g., 6% vs. 77%) for similar thiazole derivatives?

Methodological Answer:
Yield variations arise from differences in:

  • Reaction conditions : Higher temperatures (e.g., reflux vs. room temperature) improve cyclization but may degrade sensitive intermediates .
  • Substrate accessibility : Steric hindrance from bulky substituents (e.g., tetrahydronaphthalen-1-yl) lowers yields .
  • Workup procedures : Immediate ice-water quenching prevents side reactions, as demonstrated in thiazole syntheses with 61–77% yields .
    Recommendations :
  • Use kinetic studies (e.g., TLC monitoring) to identify optimal reaction times .
  • Compare alternative routes (e.g., Grignard reagent vs. direct amination) .

Methodological: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substitution patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 381 [M+H]+ for trifluoromethyl analogs) .
  • X-ray crystallography (SHELX) : Resolves tautomeric forms and confirms the divalent N(I) character in the thiazole-pyridine system .
  • HPLC : Ensures ≥98% purity, critical for biological assays .

Advanced: What in vitro and in vivo models are appropriate for evaluating this compound’s anticancer potential?

Methodological Answer:

  • In vitro :
    • Kinase assays : Measure IC₅₀ against CDK4/6 or Aurora kinases using recombinant proteins .
    • Cell viability assays : Test cytotoxicity in MV4-11 (AML) or HCT-116 (colon cancer) cell lines .
  • In vivo :
    • Xenograft models : Oral administration in immunodeficient mice (e.g., 10–50 mg/kg doses) with tumor volume monitoring .
    • Pharmacokinetics : Assess bioavailability and metabolite profiling using LC-MS .

Basic: How is tautomerism in the thiazole-pyridine system characterized, and why is it biologically relevant?

Methodological Answer:

  • Quantum chemical calculations (DFT) : Identify six possible tautomers with energy differences <4 kcal/mol, favoring structures with the proton on the thiazole nitrogen .
  • Biological relevance : Tautomeric states affect hydrogen-bonding with targets (e.g., kinases). Protonation at the pyridine nitrogen enhances interactions with catalytic lysine residues in CDK2 .

Advanced: How can computational modeling guide the design of analogs with improved selectivity?

Methodological Answer:

  • Docking studies (AutoDock Vina) : Predict binding poses in CDK4/6 ATP-binding pockets. Substituents at the para-position of the pyridine ring improve steric complementarity .
  • MD simulations : Evaluate stability of ligand-enzyme complexes over 100 ns trajectories.
  • ADMET prediction (QikProp) : Optimize logP (2–4) and PSA (<90 Ų) for blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.